BENZO(ghi)PERYLENE, METHYL- BENZO(ghi)PERYLENE, METHYL-
Brand Name: Vulcanchem
CAS No.: 41699-09-6
VCID: VC17192244
InChI: InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3
SMILES:
Molecular Formula: C23H14
Molecular Weight: 290.4 g/mol

BENZO(ghi)PERYLENE, METHYL-

CAS No.: 41699-09-6

Cat. No.: VC17192244

Molecular Formula: C23H14

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

BENZO(ghi)PERYLENE, METHYL- - 41699-09-6

Specification

CAS No. 41699-09-6
Molecular Formula C23H14
Molecular Weight 290.4 g/mol
IUPAC Name 7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene
Standard InChI InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3
Standard InChI Key CLZWQLDLCHVAQU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methylbenzo(ghi)perylene derives from the hexacyclic benzo(ghi)perylene system (C<sub>22</sub>H<sub>12</sub>) through methyl group substitution at the 7-position, as confirmed by IUPAC nomenclature and crystallographic analyses . The planar fused-ring structure comprises six aromatic benzene rings arranged in a non-linear configuration, with the methyl group introducing steric and electronic modifications that influence solubility and reactivity.

Physicochemical Properties

Table 1 contrasts key properties of methylbenzo(ghi)perylene with its parent compound:

PropertyBenzo(ghi)peryleneMethylbenzo(ghi)perylene
Molecular FormulaC<sub>22</sub>H<sub>12</sub>C<sub>23</sub>H<sub>14</sub>
Molecular Weight (g/mol)276.33290.40
Log K<sub>ow</sub>6.87.2
Vapor Pressure (Pa)1.2×10<sup>-7</sup>8.4×10<sup>-8</sup>
Water Solubility (μg/L)0.120.08

Data sources:

The methyl group increases hydrophobicity (evidenced by higher log K<sub>ow</sub>) while reducing vapor pressure and aqueous solubility compared to the parent compound. These properties enhance environmental persistence in soil and sediment matrices .

Environmental Occurrence and Sources

Anthropogenic Emission Pathways

Methylbenzo(ghi)perylene occurs primarily through incomplete combustion processes, with significant sources including:

  • Automotive exhaust (particularly diesel engines)

  • Coal and biomass combustion systems

  • Industrial coke production

  • Waste incineration plants

Environmental monitoring studies detect methylbenzo(ghi)perylene in urban particulate matter at concentrations ranging from 0.1–2.3 ng/m<sup>3</sup>, representing 1–4% of total PAH emissions . Unlike lower molecular weight PAHs, its atmospheric partitioning favors particulate-phase adsorption over gaseous dispersion.

Environmental Fate and Transport

The compound demonstrates multi-media distribution:

  • Atmospheric residence time: 5–8 days via particulate deposition

  • Soil half-life: 180–240 days under aerobic conditions

  • Aquatic sedimentation: >90% adsorption to organic matter within 48 hours

Long-range transport potential remains moderate due to particle-bound atmospheric mobility, with Arctic ice core studies detecting historical deposition rates of 0.08–0.12 pg/g/year .

Analytical Detection Methodologies

Chromatographic Separation Techniques

Table 2 summarizes optimized analytical parameters for methylbenzo(ghi)perylene detection:

MethodGC-MS ConditionsHPLC Conditions
ColumnDB-5MS (30 m × 0.25 mm × 0.25 μm)C<sub>18</sub> (250 × 4.6 mm, 5 μm)
Temperature Program50°C (2 min)→20°C/min→310°C (10 min)40°C isocratic, 1 mL/min
DetectionEI-MS (70 eV), m/z 290→289FLD (λ<sub>ex</sub>=290 nm, λ<sub>em</sub>=430 nm)
LOD0.05 pg/μL0.2 ng/mL

Data sources:

Gas chromatography-mass spectrometry (GC-MS) provides superior sensitivity for trace analysis, while high-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers isomer-specific quantification in complex matrices .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

  • 3050 cm<sup>-1</sup> (aromatic C-H stretch)

  • 1600 cm<sup>-1</sup> (C=C ring vibrations)

  • 1450 cm<sup>-1</sup> (methyl C-H deformation)

Nuclear magnetic resonance (NMR) spectral data:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.45 (s, 3H, CH<sub>3</sub>), 7.8–8.9 (m, 11H, aromatic)

  • <sup>13</sup>C NMR: δ 21.3 (CH<sub>3</sub>), 125–142 (aromatic carbons)

Biological Interactions and Toxicity

Metabolic Activation Pathways

In vitro studies using human liver microsomes demonstrate CYP1A1-mediated oxidation producing three primary metabolites:

  • 3,4-Epoxy-3,4-dihydro-methylbenzo(ghi)perylene

  • 11,12-Dihydrodiol

  • 7-Hydroxymethylbenzo(ghi)perylene

The 3,4-epoxide derivative shows DNA binding potential through guanine adduct formation, though at 30% the rate observed for benzo[a]pyrene diol epoxide .

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